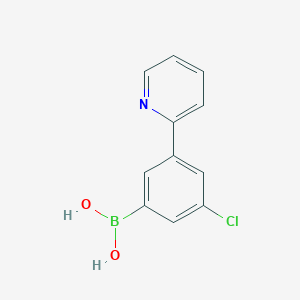
(SA,R)-Dtb-PH-siphox
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(SA,R)-Dtb-PH-siphox is a chiral ligand used in asymmetric synthesis. It is known for its high enantioselectivity and efficiency in various catalytic reactions. The compound is particularly valuable in the field of organic chemistry for its ability to facilitate the formation of chiral centers, which are crucial in the synthesis of many pharmaceuticals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (SA,R)-Dtb-PH-siphox typically involves the reaction of a phosphine oxide with a chiral diol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the diol and facilitate the nucleophilic attack on the phosphine oxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity and enantioselectivity of the compound.
化学反応の分析
Types of Reactions
(SA,R)-Dtb-PH-siphox undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form.
Substitution: The ligand can participate in substitution reactions where the phosphine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical conditions involve the use of strong nucleophiles like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can regenerate the phosphine ligand.
科学的研究の応用
(SA,R)-Dtb-PH-siphox has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of chiral drugs and bioactive molecules.
Medicine: It plays a crucial role in the development of pharmaceuticals, particularly those requiring high enantioselectivity.
Industry: this compound is used in the production of fine chemicals and agrochemicals, where chiral purity is essential.
作用機序
The mechanism of action of (SA,R)-Dtb-PH-siphox involves its coordination to a metal center, forming a chiral catalyst. This catalyst then facilitates the asymmetric transformation of substrates, leading to the formation of chiral products. The molecular targets and pathways involved depend on the specific reaction and substrate used.
類似化合物との比較
Similar Compounds
®-BINAP: Another chiral ligand used in asymmetric synthesis.
(S)-Phos: A chiral phosphine ligand with similar applications.
®-Tol-BINAP: A derivative of BINAP with enhanced properties.
Uniqueness
(SA,R)-Dtb-PH-siphox is unique due to its high enantioselectivity and efficiency in a wide range of catalytic reactions. Its ability to form stable complexes with various metal centers makes it a versatile ligand in asymmetric synthesis.
特性
分子式 |
C54H64NOP |
|---|---|
分子量 |
774.1 g/mol |
IUPAC名 |
bis(3,5-ditert-butylphenyl)-[(3S)-4-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]phosphane |
InChI |
InChI=1S/C54H64NOP/c1-50(2,3)38-28-39(51(4,5)6)31-42(30-38)57(43-32-40(52(7,8)9)29-41(33-43)53(10,11)12)46-23-17-21-37-25-27-54(48(37)46)26-24-36-20-16-22-44(47(36)54)49-55-45(34-56-49)35-18-14-13-15-19-35/h13-23,28-33,45H,24-27,34H2,1-12H3/t45-,54-/m0/s1 |
InChIキー |
JIDAICRIWADNJH-INRGEYACSA-N |
異性体SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)C6=N[C@@H](CO6)C7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NC(CO6)C7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


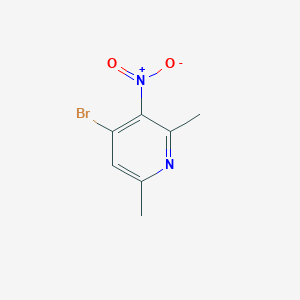

![2-[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B13655925.png)
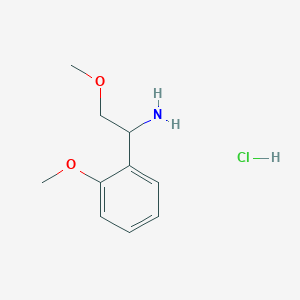
![3-(4-Fluoropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13655948.png)


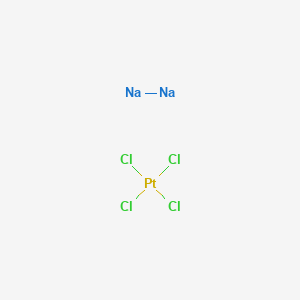
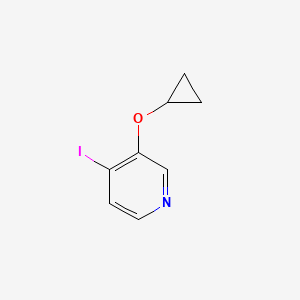
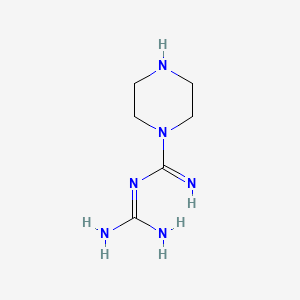
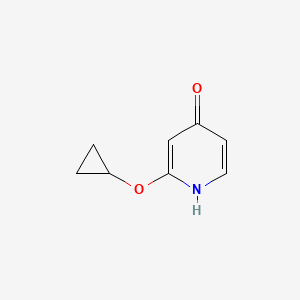
![Sodium;3-[[4-[[2-carboxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate](/img/structure/B13655986.png)

